3-(Bromomethyl)-4-methoxypyridine hydrobromide
Overview
Description
3-(Bromomethyl)-4-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO·HBr. It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 3-position and a methoxy group at the 4-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-4-methoxypyridine hydrobromide typically involves the bromination of 4-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired bromomethylation.
Industrial Production Methods: For large-scale industrial production, the process may involve the use of hydrobromic acid (HBr) in combination with a brominating agent to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization or distillation techniques.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-methoxypyridine hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-4-methoxypyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The methoxy group at the 4-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 3-(Chloromethyl)-4-methoxypyridine hydrobromide
Comparison: 3-(Bromomethyl)-4-methoxypyridine hydrobromide is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and functional group compatibility. Compared to 3-(bromomethyl)pyridine hydrobromide, the methoxy group in the 4-position provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. The presence of the bromomethyl group makes it more reactive towards nucleophiles compared to its chloromethyl counterpart.
Properties
IUPAC Name |
3-(bromomethyl)-4-methoxypyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOLGPXHXEEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-17-6 | |
Record name | Pyridine, 3-(bromomethyl)-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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